molecular formula C7H7NO4 B1602078 3-(Hydroxymethyl)-5-nitrophenol CAS No. 180628-74-4

3-(Hydroxymethyl)-5-nitrophenol

Cat. No.: B1602078
CAS No.: 180628-74-4
M. Wt: 169.13 g/mol
InChI Key: YMZVBCSTUGYGBQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-nitrophenol is an organic compound with a phenolic structure, characterized by the presence of a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-nitrophenol typically involves the hydroxymethylation of phenolic compounds. One common method uses formaldehyde in the presence of a basic medium to introduce the hydroxymethyl group. The reaction conditions often involve aqueous formaldehyde (37-41%) and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using water as a solvent, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-nitrophenol

    Reduction: 3-(Hydroxymethyl)-5-aminophenol

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

3-(Hydroxymethyl)-5-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-nitrophenol involves its interaction with various molecular targets. The hydroxymethyl group can undergo further chemical modifications, influencing the compound’s reactivity and interactions. The nitro group can participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-5-aminophenol: Similar structure but with an amino group instead of a nitro group.

    3-(Carboxymethyl)-5-nitrophenol: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)-5-nitrophenol is unique due to the presence of both a hydroxymethyl and a nitro group on the phenolic ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(hydroxymethyl)-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZVBCSTUGYGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570979
Record name 3-(Hydroxymethyl)-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180628-74-4
Record name 3-(Hydroxymethyl)-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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